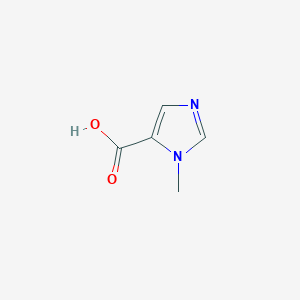

1-methyl-1H-imidazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEDVTDUVXFSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378506 | |

| Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41806-40-0 | |

| Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available biological data for this compound, serving as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that there are some discrepancies in the reported melting points, which may be indicative of variations in purity or measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 41806-40-0 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 192-228 °C | [1] |

| Boiling Point (Predicted) | 399.1 ± 15.0 °C | N/A |

| pKa (Predicted) | 1.91 ± 0.25 | N/A |

| Solubility | Soluble in water | [3] |

| Physical Form | Solid | [1] |

Spectroscopic Data

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical synthetic route would be the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2).[2]

A general experimental protocol for such a hydrolysis is outlined below. This should be considered a representative method and may require optimization.

Experimental Protocol: Hydrolysis of Methyl 1-methyl-1H-imidazole-5-carboxylate

Materials:

-

Methyl 1-methyl-1H-imidazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (H₂O)

-

Ethanol (optional, as a co-solvent)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolution: Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in an appropriate solvent, such as water or a mixture of water and ethanol.

-

Saponification: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Reaction Monitoring: Heat the reaction mixture, for example, at reflux, and monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a co-solvent like ethanol was used, remove it under reduced pressure.

-

Carefully acidify the aqueous solution with hydrochloric acid to a pH where the carboxylic acid precipitates. The exact pH will depend on the pKa of the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain this compound of high purity.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis of this compound via ester hydrolysis.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity and effects on signaling pathways of this compound. Research on structurally related imidazole-containing compounds has shown a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[4] For instance, certain imidazole derivatives have been investigated as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. However, it is crucial to note that these findings are not directly transferable to this compound, and dedicated biological screening of this specific compound is required to determine its activity profile.

The following diagram depicts a conceptual relationship between the core chemical structure and its potential, yet unconfirmed, biological applications based on the activities of related compounds.

Safety Information

According to available safety data sheets, this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily accessible imidazole derivative. While there is a foundation of physicochemical data, further experimental verification of properties such as melting point and solubility is warranted. The primary gap in the current knowledge base is the lack of published experimental spectroscopic data and specific biological activity information. The synthetic route via hydrolysis of the corresponding methyl ester is highly plausible and provides a clear path for obtaining this compound for further study. This technical guide highlights the need for additional research to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

- 1. This compound 41806-40-0 [sigmaaldrich.com]

- 2. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-methyl-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structural and chemical characteristics, including molecular weight, melting point, acidity, and predicted boiling point. Furthermore, this guide outlines plausible experimental protocols for its synthesis and characterization based on established chemical transformations of related imidazole derivatives. The content is structured to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and similar molecules.

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds known for their diverse biological activities and applications as ligands in coordination chemistry. The presence of both a carboxylic acid and a methylated imidazole ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be attributable to differences in purity or crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 192-228 °C | |

| 247 °C | ||

| Boiling Point (Predicted) | 399.1 ± 15.0 °C | |

| pKa (Predicted) | 1.91 ± 0.25 | |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis via Oxidation of 1-methyl-1H-imidazole-5-carbaldehyde

This protocol is adapted from general procedures for the oxidation of aldehydes to carboxylic acids.[3][4][5]

Materials:

-

1-methyl-1H-imidazole-5-carbaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Water

-

Ethyl acetate

-

Sodium sulfite

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-methyl-1H-imidazole-5-carbaldehyde in water.

-

Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization.

Synthesis via Hydrolysis of Methyl 1-methyl-1H-imidazole-5-carboxylate

This protocol is based on standard ester hydrolysis procedures.[6]

Materials:

-

Methyl 1-methyl-1H-imidazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in a mixture of methanol or THF and water.

-

Add an excess of sodium hydroxide or lithium hydroxide to the solution.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization Protocols

Melting Point Determination:

The melting point should be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly (1-2 °C/min) to obtain an accurate melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A spectrum should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The expected spectrum would show signals for the two imidazole ring protons, the N-methyl protons, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[7][8]

-

¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carboxyl carbon (typically in the 165-185 ppm region), the carbons of the imidazole ring, and the N-methyl carbon.[9][10]

Infrared (IR) Spectroscopy:

An IR spectrum, typically obtained using an ATR-FTIR spectrometer, should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1750 cm⁻¹).[11][12][13] Characteristic imidazole ring vibrations would also be present.

Mass Spectrometry (MS):

Mass spectral analysis, likely using electrospray ionization (ESI), should show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ).[14][15][16] Fragmentation patterns would likely involve the loss of the carboxyl group.[15][16][17]

Visualizations

Proposed Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-methyl-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical and experimental data to offer a detailed understanding of the molecule's geometry, electronic properties, and spectroscopic signatures.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar five-membered imidazole ring, substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position. The imidazole ring is an aromatic system with 6 π-electrons, which delocalize across the ring, influencing its geometry and reactivity.

Molecular Geometry

Table 1: Calculated and Experimental Bond Lengths and Angles for the Imidazole Ring

| Bond/Angle | Calculated (Å) | Experimental (Å) |

| N1-C2 | 1.37 | 1.35 |

| C2-N3 | 1.33 | 1.33 |

| N3-C4 | 1.38 | 1.38 |

| C4-C5 | 1.36 | 1.37 |

| C5-N1 | 1.39 | 1.38 |

| Angle | Calculated (°) | Experimental (°) |

| N1-C2-N3 | 111.3 | 112.2 |

| C2-N3-C4 | 105.4 | 105.1 |

| N3-C4-C5 | 109.5 | 109.5 |

| C4-C5-N1 | 104.8 | 105.1 |

| C5-N1-C2 | 109.0 | 108.1 |

Note: Calculated values are for the parent imidazole molecule. Experimental values are from X-ray diffraction data of imidazole.

The introduction of a methyl group at the N1 position will slightly alter the local geometry, with typical C-N bond lengths around 1.47 Å. The carboxylic acid group at C5 will introduce a planar -COOH moiety, with a C-C bond length of approximately 1.49 Å connecting it to the imidazole ring. The C=O and C-O bond lengths within the carboxylic acid group are expected to be around 1.21 Å and 1.36 Å, respectively.

Electronic Structure and Bonding

The imidazole ring's aromaticity is a key feature of its electronic structure. The two nitrogen atoms have different electronic environments. The N1 nitrogen is pyrrole-like, contributing two electrons to the π-system, while the N3 nitrogen is pyridine-like, contributing one electron. This electronic arrangement leads to a significant dipole moment for the imidazole ring.

The methyl group is an electron-donating group, which will slightly increase the electron density in the imidazole ring. The carboxylic acid group is an electron-withdrawing group, which will decrease the electron density, particularly at the C5 position. These substituent effects modulate the reactivity of the molecule.

Experimental Protocols

Synthesis

A general method for the synthesis of this compound involves the N-methylation of a suitable imidazole precursor followed by hydrolysis of an ester group.

Protocol: Synthesis of this compound

-

N-methylation of Imidazole-5-carboxylate: To a solution of methyl 1H-imidazole-5-carboxylate in an appropriate aprotic solvent (e.g., DMF, acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise and continue stirring at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude methyl 1-methyl-1H-imidazole-5-carboxylate by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH, KOH). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Isolation of the Carboxylic Acid: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons around 3.7-4.0 ppm. The protons on the imidazole ring will appear as two singlets in the aromatic region (typically 7.5-8.5 ppm). The carboxylic acid proton will give a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon around 35-40 ppm. The imidazole ring carbons will resonate in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-170 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (acid) | 3300-2500 | Broad |

| C-H stretch (aromatic) | 3150-3050 | Medium |

| C-H stretch (methyl) | 2980-2850 | Medium |

| C=O stretch (acid) | 1725-1700 | Strong |

| C=N, C=C stretch | 1600-1450 | Medium |

| C-O stretch (acid) | 1320-1210 | Strong |

| O-H bend (acid) | 1440-1395, 950-910 | Medium |

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the computational analysis of the molecular structure and bonding of this compound.

Caption: Workflow for computational analysis of molecular properties.

This guide provides a foundational understanding of the molecular structure and bonding of this compound. Further experimental and computational studies are encouraged to refine these models and expand the knowledge base for this important molecule.

Navigating the Solubility Landscape of 1-methyl-1H-imidazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-methyl-1H-imidazole-5-carboxylic acid in various organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document consolidates established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to provide a robust framework for its practical application.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its structure, featuring a polar imidazole ring and a hydrogen-bond-donating carboxylic acid group, dictates its solubility profile. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the nitrogen atoms in the imidazole ring and the carbonyl oxygen) suggests a strong affinity for polar solvents.

Qualitative Solubility Profile

Based on the behavior of structurally similar compounds, such as 1H-imidazole-4-carboxylic acid, and general principles for polar carboxylic acids, a qualitative solubility profile for this compound can be inferred. It is anticipated to exhibit good solubility in polar protic and aprotic solvents, while its solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the imidazole and carboxylic acid moieties. The ester analog, methyl 1H-imidazole-5-carboxylate, is known to be soluble in methanol.[1] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | Can act as hydrogen bond acceptors for the carboxylic acid proton. 1H-Imidazole-4-carboxylic acid is soluble in ketones.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Can act as hydrogen bond acceptors, but less polar than alcohols. Carboxylic acids generally show some solubility in diethyl ether.[3][4][5] |

| Aromatic Hydrocarbons | Toluene | Low | Primarily nonpolar, with limited ability to interact with the polar functional groups of the solute.[3][4][5] |

| Nonpolar Alkanes | Hexane | Very Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar solute. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination is essential. The "gold standard" for measuring equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The agitation should be vigorous enough to keep the solid suspended.

-

Continue agitation for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, the magnitude of this effect can vary depending on the solute-solvent system.

-

pH of the Medium: As a carboxylic acid, the solubility of this compound in aqueous or protic organic solvents can be significantly affected by pH. In basic conditions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[6] This is due to the formation of hydrogen-bonded complexes between the carboxylic acid, water, and the organic solvent.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and data from analogous structures. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 126.11 g/mol [1]

-

Physical Form: Solid[1]

-

Melting Point: 192-228 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for imidazole and carboxylic acid-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 8.0 | Singlet | 1H | Imidazole C2-H |

| ~7.5 - 7.7 | Singlet | 1H | Imidazole C4-H |

| ~3.8 - 4.0 | Singlet | 3H | N-Methyl (-CH₃) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[3]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH) |

| ~138 - 142 | Imidazole C2 |

| ~130 - 135 | Imidazole C5 |

| ~125 - 130 | Imidazole C4 |

| ~33 - 36 | N-Methyl carbon (-CH₃) |

Note: The chemical shifts for the imidazole ring carbons can vary based on the solvent and pH.[4]

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[3][5] |

| ~1710 | Strong | C=O stretch (Carboxylic acid)[3][5] |

| ~1600 | Medium | C=N stretch (Imidazole ring) |

| ~1450 | Medium | O-H bend (Carboxylic acid)[5] |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid)[5] |

| ~3100 | Medium-Weak | C-H stretch (Aromatic/Imidazole) |

| ~2950 | Medium-Weak | C-H stretch (Aliphatic/-CH₃) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 126 | Molecular Ion [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 81 | [M - COOH]⁺ |

| 68 | Imidazole ring fragment |

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O with appropriate pH adjustment). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for referencing the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.[6]

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, non-volatile compound, direct insertion probe analysis may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS) or direct infusion.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[7][8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular weight with less fragmentation.[7]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), calibration with a known standard is performed to ensure high mass accuracy.[9]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized batch of this compound.

Caption: Logical workflow for the spectroscopic validation of this compound.

References

- 1. This compound 41806-40-0 [sigmaaldrich.com]

- 2. This compound | CAS 41806-40-0 [matrix-fine-chemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 9. rsc.org [rsc.org]

Thermal Stability and Decomposition of 1-methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1-methyl-1H-imidazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from safety data sheets, studies on related imidazole derivatives, and established principles of thermal analysis for organic compounds. The information presented herein is intended to guide researchers in handling, process development, and formulation of this compound.

Executive Summary

Physicochemical Properties and Stability

A summary of the known physicochemical properties of this compound is presented in Table 1. The wide melting point range reported could be indicative of decomposition occurring concurrently with melting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 192-228 °C | [2] |

| Appearance | Solid | [2] |

| Stability | Stable under normal conditions | [1] |

| Incompatible Materials | Bases, Strong oxidizing agents, Amines, Reducing Agent | [1] |

Thermal Decomposition Profile

Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. However, based on the known chemistry of imidazole carboxylic acids and safety data, a theoretical decomposition pathway can be proposed.

Anticipated Decomposition Pathway

The most probable thermal decomposition mechanism for this compound is decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group[2][3][4]. This is a common thermal degradation route for many carboxylic acids. At higher temperatures, further fragmentation of the imidazole ring is expected.

The anticipated decomposition can be visualized as a logical workflow:

Caption: Logical workflow of the anticipated thermal decomposition of this compound.

Hazardous Decomposition Products

Safety data sheets indicate that the thermal decomposition of this compound can produce hazardous gases[1]. These products are consistent with the complete breakdown of the molecule at high temperatures.

Table 2: Hazardous Decomposition Products

| Product | Chemical Formula | Source |

| Nitrogen oxides | NOx | [1] |

| Carbon monoxide | CO | [1] |

| Carbon dioxide | CO₂ | [1] |

Recommended Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended based on standard practices for organic compounds[5][6][7].

Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure changes in mass as a function of temperature, providing information on decomposition temperatures and compositional analysis.

Caption: A typical experimental workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to detect thermal transitions such as melting and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion and Recommendations

While direct, quantitative data on the thermal stability of this compound is lacking in the public domain, a qualitative assessment based on related compounds and safety data can be made. The primary decomposition pathway is likely to be decarboxylation, commencing at elevated temperatures, possibly overlapping with its melting range. The hazardous decomposition products at higher temperatures include nitrogen oxides, carbon monoxide, and carbon dioxide.

It is strongly recommended that researchers conduct their own TGA and DSC analyses using the protocols outlined in this guide to establish a precise thermal profile for this compound before its use in any application where it may be subjected to thermal stress. This will ensure safe handling and processing, and help to define appropriate storage conditions to maintain the compound's integrity.

References

An In-depth Technical Guide to the Reactivity of the Carboxyl Group in 1-Methyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactivity of the carboxyl group on the 1-methyl-1H-imidazole-5-carboxylic acid core. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding the reactivity of its carboxyl moiety is crucial for the synthesis of a wide array of derivatives, including esters, amides, and alcohols, which are often key intermediates in the development of novel therapeutic agents and functional materials. Imidazole derivatives, in particular, are of significant interest due to their presence in biologically active molecules such as the amino acid histidine and the neurotransmitter histamine.[1][2]

Core Reactivity of the Carboxyl Group

The carboxyl group of this compound can undergo several key transformations, primarily through nucleophilic acyl substitution and reduction. These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. The principal reactions discussed in this guide are esterification, amidation, and reduction to the corresponding primary alcohol.

Data Presentation: Summary of Key Transformations

The following table summarizes the key reactions of the carboxyl group of this compound, with typical reaction conditions and expected yields.

| Transformation | Reagents & Conditions | Product | Typical Yield (%) |

| Esterification | Methanol (excess), H₂SO₄ (catalyst), Reflux | Methyl 1-methyl-1H-imidazole-5-carboxylate | 90-95% |

| Amidation | Benzylamine, HATU, DIPEA, DMF, Room Temperature | N-Benzyl-1-methyl-1H-imidazole-5-carboxamide | High (not specified) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), THF, 0 °C to Room Temp. | (1-Methyl-1H-imidazol-5-yl)methanol | ~80% |

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Esterification: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate via Fischer Esterification

Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[4][5]

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-methyl-1H-imidazole-5-carboxylate.

-

Purify the product by column chromatography on silica gel or by recrystallization if necessary. A yield of 90-95% can be expected.[6]

Amidation: Synthesis of N-Benzyl-1-methyl-1H-imidazole-5-carboxamide

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for the direct coupling of carboxylic acids with amines.

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir.

-

Add HATU (1.1-1.2 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add benzylamine (1.0-1.1 eq) to the reaction mixture and continue to stir at room temperature for 10-18 hours.[7]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzyl-1-methyl-1H-imidazole-5-carboxamide.

Reduction: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to their corresponding primary alcohols. Due to its high reactivity, the reaction must be carried out under anhydrous conditions.

Protocol (adapted from the reduction of the corresponding aldehyde): [8]

-

Suspend lithium aluminum hydride (2.0-2.2 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Note: Hydrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting suspension vigorously for 1 hour, then filter through a pad of celite to remove the aluminum salts.

-

Wash the filter cake with additional THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield (1-methyl-1H-imidazol-5-yl)methanol. An expected yield is approximately 80%.[8]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the derivatization of this compound.

Role in Signaling Pathways and Drug Development

While this compound and its simple derivatives are not widely documented as modulators of specific signaling pathways, the imidazole core is a well-established pharmacophore. It is a key component of histamine, which interacts with histamine receptors (H1, H2, H3, and H4) to mediate a variety of physiological responses, including allergic reactions and gastric acid secretion.[9][10] The development of imidazole-based compounds as histamine receptor antagonists is a significant area of pharmaceutical research.[11] The derivatization of the carboxyl group of this compound provides a valuable strategy for synthesizing libraries of compounds that can be screened for activity at these and other biological targets.

Conclusion

This compound is a versatile starting material for the synthesis of a range of chemical entities. The carboxyl group can be efficiently transformed into esters, amides, and alcohols through well-established synthetic protocols. This guide provides the necessary technical information for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The straightforward reactivity of its carboxyl group, coupled with the biological significance of the imidazole scaffold, makes it a valuable tool for the development of novel molecules with potential therapeutic applications.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 6. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 1-Methyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of synthetic strategies for generating novel heterocyclic compounds utilizing 1-methyl-1H-imidazole-5-carboxylic acid as a versatile starting material. While direct literature examples for some complex fused systems originating from this specific molecule are nascent, this document extrapolates from established synthetic methodologies for analogous imidazole- and benzimidazole-carboxylic acids to provide robust potential pathways for drug discovery and development. The imidazole core is a privileged scaffold in medicinal chemistry, and the functional handles of this compound offer a gateway to a diverse range of novel molecular architectures.

Core Synthetic Strategies

The primary routes to constructing novel heterocyclic systems from this compound involve the chemical modification of its carboxylic acid group to facilitate cyclization reactions with appropriate bifunctional reagents. The key strategies include:

-

Amide Bond Formation and Subsequent Cyclization: Conversion of the carboxylic acid to an amide, followed by intramolecular or intermolecular cyclization to form fused ring systems.

-

Condensation with Diamines: Direct condensation of the carboxylic acid or its activated derivatives with ortho-diamines to construct fused six-membered rings, such as in the formation of imidazo[4,5-b]pyridines.

-

Multicomponent Reactions: Utilizing the carboxylic acid, an amine, and a third component in a one-pot reaction to build complex heterocyclic structures.

Synthesis of Fused Imidazole Systems: Imidazo[4,5-c]pyridines and Imidazo[4,5-d]pyridazines

A promising application of this compound is in the synthesis of fused bicyclic heteroaromatic systems like imidazo[4,5-c]pyridines and imidazo[4,5-d]pyridazines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines.

General Synthetic Approach

The general methodology for the synthesis of imidazopyridines involves the condensation of a diaminopyridine with a carboxylic acid under dehydrating conditions.[1][2] This established method can be adapted for this compound. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of fused heterocycles.

Proposed Synthesis of a Novel Imidazo[4,5-c]pyridine Derivative

A potential synthetic route to a novel 1-methylimidazo[4,5-c]pyridin-4(5H)-one derivative is outlined below. This pathway involves the initial conversion of this compound to its more reactive acyl chloride, followed by reaction with a substituted aminopyridine.

Caption: Proposed synthesis of a novel imidazo[4,5-c]pyridine derivative.

Experimental Protocols (Adapted from Analogous Syntheses)

The following are detailed, generalized experimental protocols adapted from the literature for the synthesis of similar fused heterocyclic systems. These should serve as a starting point for the development of specific procedures for this compound.

Protocol for Condensation with a Diamine using Polyphosphoric Acid (PPA)

This protocol is adapted from the synthesis of imidazopyridines from carboxylic acids and diaminopyridines.[2]

Materials:

-

This compound (1 equivalent)

-

3,4-Diaminopyridine (1 equivalent)

-

Polyphosphoric acid (PPA)

Procedure:

-

A mixture of this compound and 3,4-diaminopyridine is added to polyphosphoric acid.

-

The reaction mixture is heated to an elevated temperature (typically 120-150 °C) with stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol for Amide Coupling and Subsequent Cyclization

This two-step protocol involves the initial formation of an amide, which is then cyclized to the desired fused heterocycle.

Step 1: Amide Formation

Materials:

-

This compound (1 equivalent)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate amine (e.g., 3-amino-4-chloropyridine) (1 equivalent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base

Procedure:

-

This compound is suspended in anhydrous DCM.

-

A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C.

-

The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The solvent and excess reagent are removed under reduced pressure.

-

The crude acyl chloride is redissolved in anhydrous DCM and cooled to 0 °C.

-

A solution of the amine and triethylamine in DCM is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amide.

Step 2: Intramolecular Cyclization (e.g., Buchwald-Hartwig Amination)

Materials:

-

The amide intermediate from Step 1

-

A palladium catalyst (e.g., Pd₂(dba)₃)

-

A phosphine ligand (e.g., Xantphos)

-

A base (e.g., Cs₂CO₃ or K₂CO₃)

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

The amide, palladium catalyst, ligand, and base are added to a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous solvent is added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, filtered through celite to remove the catalyst, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of analogous fused imidazole systems, which can be used as a reference for optimizing the synthesis of novel compounds from this compound.

Table 1: Conditions for the Synthesis of Imidazo[4,5-b]pyridines from Carboxylic Acids and 2,3-Diaminopyridine [1]

| Carboxylic Acid | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

| Formic Acid | - | Reflux | 6 | High |

| Acetic Acid | PPA | 130 | 4 | ~75 |

| Benzoic Acid | PPA | 150 | 5 | Moderate |

Table 2: Conditions for One-Pot Reductive Cyclization for Benzimidazole Synthesis [3]

| Nitroaniline Derivative | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 4-(methylamino)-3-nitrobenzoate | 3-bromo-4-hydroxy-5-methoxybenzaldehyde | Na₂S₂O₄ | DMSO | 90 | 3 | Good |

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. By leveraging established synthetic methodologies such as condensation with diamines and multi-step amide coupling-cyclization sequences, researchers can access new chemical entities with significant potential for applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the exploration of the synthetic utility of this valuable building block. Further optimization of reaction conditions will be crucial for achieving high yields and purity of the target molecules.

References

Theoretical Exploration of the Electronic Landscape of 1-methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1-methyl-1H-imidazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and potential applications of this imidazole derivative. This document summarizes key electronic parameters, outlines the underlying computational methodologies, and visualizes fundamental molecular and procedural concepts.

Core Electronic Properties

Theoretical calculations offer valuable insights into the molecular orbitals and charge distribution of this compound. These properties are crucial for understanding its chemical behavior and biological activity. Key electronic descriptors are typically calculated using DFT methods, such as B3LYP with a 6-311G(d,p) basis set.[1]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to defining the electronic characteristics and reactivity of a molecule.[2] The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.[3][4] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity.[1][2]

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: The values presented are representative and can vary based on the specific computational method and basis set employed.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify the chemical reactivity and stability of the molecule.[1] These parameters are instrumental in predicting how the molecule will interact with other chemical species.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic properties typically involves a standardized computational workflow.

Computational Methodology

A common and robust method for these calculations is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.[1][5] A split-valence basis set, such as 6-311G(d,p), is often used to provide a good balance between accuracy and computational cost.[1]

Workflow for Theoretical Electronic Property Calculation:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP).[1][2]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Workflow for theoretical electronic property calculations.

Relationship between Electronic Properties and Applications

Caption: Correlation of electronic properties with potential applications.

References

- 1. irjweb.com [irjweb.com]

- 2. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 3. Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Synthesis Protocol for 1-methyl-1H-imidazole-5-carboxylic acid

This document provides a detailed application note and protocol for the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The described two-step procedure involves the N-methylation of a commercially available starting material followed by ester hydrolysis.

Overview

The synthesis of this compound is achieved through a reliable two-step process commencing with methyl 1H-imidazole-5-carboxylate. The initial step involves the regioselective methylation of the imidazole nitrogen, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis Pathway

The overall synthetic route is depicted in the following workflow diagram:

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: N-Methylation of Methyl 1H-imidazole-5-carboxylate

This procedure details the methylation of the imidazole ring of methyl 1H-imidazole-5-carboxylate to form methyl 1-methyl-1H-imidazole-5-carboxylate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 1H-imidazole-5-carboxylate | 126.11 | 5.0 g | 39.6 mmol |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.74 g | 43.6 mmol |

| Methyl Iodide | 141.94 | 2.7 mL | 43.6 mmol |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-imidazole-5-carboxylate in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product, methyl 1-methyl-1H-imidazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Ester Hydrolysis to this compound

This procedure describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 1-methyl-1H-imidazole-5-carboxylate | 140.14 | 4.0 g | 28.5 mmol |

| Sodium Hydroxide | 40.00 | 2.28 g | 57.1 mmol |

| Methanol | - | 40 mL | - |

| Water | - | 10 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in a mixture of methanol and water.

-

Add sodium hydroxide to the solution and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Methyl 1H-imidazole-5-carboxylate | 126.11 | 5.0 g | Methyl 1-methyl-1H-imidazole-5-carboxylate | 140.14 | 5.56 g |

| 2 | Methyl 1-methyl-1H-imidazole-5-carboxylate | 140.14 | 4.0 g | This compound | 126.11 | 3.60 g |

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Work with all solvents in a well-ventilated area.

Application Notes and Protocols for the Purification of 1-Methyl-1H-imidazole-5-carboxylic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 1-methyl-1H-imidazole-5-carboxylic acid via recrystallization. The protocols outlined below are based on the general principles of crystallization for imidazole-containing carboxylic acids and are intended to serve as a starting point for the development of a robust purification process.

Physicochemical Properties and Solvent Selection

This compound is a solid compound with a melting point in the range of 192-228 °C. The imidazole ring and the carboxylic acid group impart a polar character to the molecule, suggesting solubility in protic and polar aprotic solvents. The selection of an appropriate solvent system is critical for effective purification by recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

A preliminary solvent screen is recommended to identify the optimal solvent or solvent mixture. Based on the structure of the target compound and general laboratory practices for similar molecules, a range of solvents can be considered.

Table 1: Solvent Selection and Expected Solubility Behavior

| Solvent Class | Specific Solvents | Rationale for Selection & Expected Solubility |

| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | The presence of the carboxylic acid and imidazole nitrogen atoms allows for hydrogen bonding with protic solvents. Expect moderate to high solubility at elevated temperatures. Water and alcohols are common choices for the crystallization of polar organic molecules. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | These solvents can dissolve the compound to varying extents. DMF and DMSO are powerful solvents and may be suitable for dissolving the crude material, potentially for use in an antisolvent crystallization method. Acetone and ethyl acetate are less polar and might be useful as antisolvents. |

Experimental Protocols

Two primary recrystallization techniques are proposed: slow cooling and antisolvent addition. The choice of method will depend on the solubility profile of this compound in the selected solvent(s).

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This method is suitable when a single solvent is identified that shows a significant difference in solubility for the compound between high and low temperatures.

Procedure:

-

Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the selected solvent (e.g., water or ethanol).

-

Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow down the cooling process. Further cooling in an ice bath can maximize the yield.

-

Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Antisolvent Recrystallization

This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "antisolvent" or "poor" solvent).

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or methanol) at room temperature.

-

Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., water or ethyl acetate) to the stirred solution. The addition should be dropwise, especially as the solution becomes turbid, indicating the onset of precipitation.

-

Crystallization: Continue adding the antisolvent until a significant amount of precipitate has formed. Allow the mixture to stand, with or without gentle stirring, to allow for complete crystallization. Cooling the mixture in an ice bath can enhance the yield.

-

Crystal Collection: Isolate the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the "good" solvent and antisolvent.

-

Drying: Dry the purified product under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Caption: A flowchart of the single-solvent recrystallization process.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all solvents with care, being mindful of their flammability and toxicity.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Application Notes and Protocols: 1-Methyl-1H-imidazole-5-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid imidazole core, coupled with the reactive carboxylic acid functionality, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, highlights the biological activities of its derivatives, and outlines a key signaling pathway influenced by a synthesized bioactive molecule.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 41806-40-0 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | Solid |

| Melting Point | 192-228 °C |

Applications in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of various organic compounds, including amides and esters. These derivatives have shown significant potential in drug discovery as enzyme inhibitors and antiviral agents.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is readily converted to a variety of amides. These amides are key components of many biologically active compounds. For instance, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been identified as potent inhibitors of inducible T-cell kinase (Itk), a critical target in inflammatory and autoimmune diseases. Furthermore, a 5-amino-1H-imidazole-4-carboxamide derivative has been investigated as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers.

Ester Synthesis